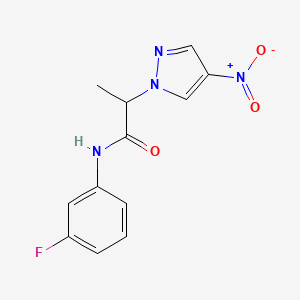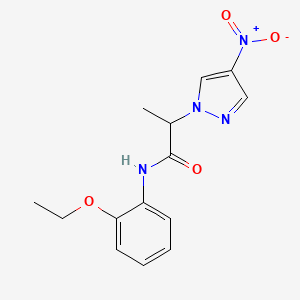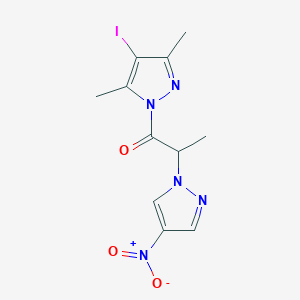![molecular formula C18H17ClN2O6 B4307948 3-(2-chloro-5-nitrophenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid](/img/structure/B4307948.png)
3-(2-chloro-5-nitrophenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid
Overview
Description
3-(2-chloro-5-nitrophenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid is a complex organic compound characterized by its unique structural features, including a chloro-nitrophenyl group and a phenoxypropanoyl amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-nitrophenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid typically involves multiple steps:
Nitration and Chlorination: The starting material, a phenyl ring, undergoes nitration to introduce a nitro group at the 5-position, followed by chlorination at the 2-position.
Amidation: The intermediate product is then reacted with 2-phenoxypropanoic acid chloride in the presence of a base such as triethylamine to form the amide linkage.
Final Assembly: The resulting compound is subjected to further purification steps, including recrystallization or chromatography, to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 3-(2-chloro-5-aminophenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-phenoxypropanoic acid and the corresponding amine.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and chloro groups can enhance binding affinity and specificity towards biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-(2-chloro-5-nitrophenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The nitro group can participate in redox reactions, while the chloro group can enhance binding interactions through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-(2-chloro-5-nitrophenyl)-3-[(2-phenoxyacetyl)amino]propanoic acid: Similar structure but with an acetyl group instead of a propanoyl group.
3-(2-chloro-5-nitrophenyl)-3-[(2-phenoxybutanoyl)amino]propanoic acid: Similar structure but with a butanoyl group instead of a propanoyl group.
Uniqueness
The uniqueness of 3-(2-chloro-5-nitrophenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propanoyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and interaction with biological targets.
Properties
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-(2-phenoxypropanoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O6/c1-11(27-13-5-3-2-4-6-13)18(24)20-16(10-17(22)23)14-9-12(21(25)26)7-8-15(14)19/h2-9,11,16H,10H2,1H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVSFAKBTZMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4307885.png)
![ethyl 6'-amino-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-1-ethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4307894.png)
![ethyl (6'-amino-5-bromo-5'-cyano-1-methyl-2-oxo-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-3'-yl)acetate](/img/structure/B4307896.png)
![methyl {6-amino-5-cyano-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B4307913.png)
![3-(4-isopropoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid](/img/structure/B4307918.png)
![3-[4-(TERT-BUTYL)PHENYL]-3-[(2-METHYL-3-NITROBENZOYL)AMINO]PROPANOIC ACID](/img/structure/B4307923.png)
![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-chlorophenyl)propanoic acid](/img/structure/B4307928.png)
![3-[4-(TERT-BUTYL)PHENYL]-3-[(2-FLUOROBENZOYL)AMINO]PROPANOIC ACID](/img/structure/B4307935.png)
![3-(3-CHLOROPHENYL)-3-[(3,4,5-TRIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4307940.png)
![3-[4-(cyclopentyloxy)phenyl]-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid](/img/structure/B4307958.png)

![3-[4-(cyclopentyloxy)phenyl]-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B4307969.png)
